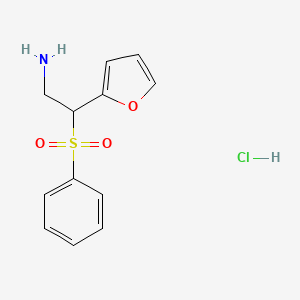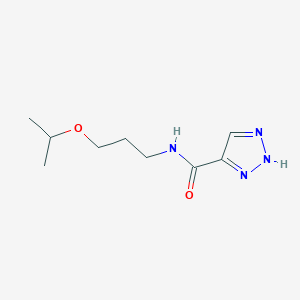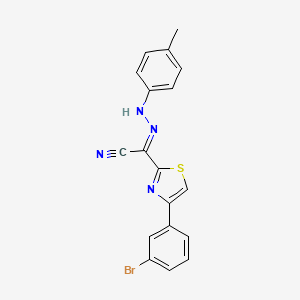
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole-based compounds, which have been found to exhibit a wide range of biological activities including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes such as cell division and DNA replication. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide have been studied in vitro and in vivo. This compound has been found to exhibit cytotoxic effects on cancer cells, leading to their death. Additionally, this compound has been found to exhibit antibacterial and antifungal effects, leading to the inhibition of bacterial and fungal growth. However, the exact biochemical and physiological effects of this compound require further investigation.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide in lab experiments include its high purity and potential biological activities. This compound has been found to exhibit promising anticancer, antibacterial, and antifungal activities, making it a potential candidate for drug discovery and development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation of its biochemical and physiological effects.
Future Directions
There are several future directions related to the study of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide. One direction is the investigation of its potential as a new anticancer drug. Several studies have reported its ability to inhibit the growth of cancer cells, making it a potential candidate for further investigation. Another direction is the investigation of its potential as a new antibiotic. This compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, the investigation of its mechanism of action and biochemical and physiological effects requires further investigation.
Synthesis Methods
The synthesis of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide involves the reaction of 3-bromoaniline with 2-aminothiazole in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylaniline and cyanogen bromide to obtain the final product. This synthesis method has been reported in several scientific articles and has been found to yield a high purity product.
Scientific Research Applications
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide has been found to exhibit promising biological activities, making it a potential candidate for drug discovery and development. Several scientific studies have reported the anticancer properties of this compound, showing its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-12-5-7-15(8-6-12)22-23-16(10-20)18-21-17(11-24-18)13-3-2-4-14(19)9-13/h2-9,11,22H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUGRBNFZWZCBT-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
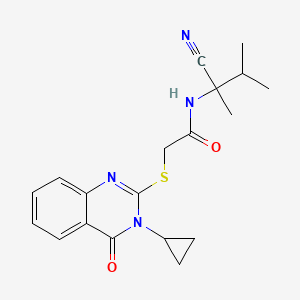
![3-(3-hydroxypropyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784188.png)
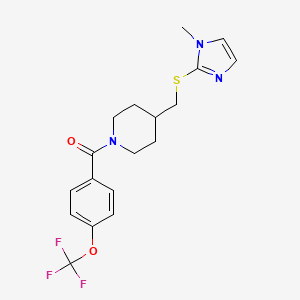

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)

![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
